molecular formula C15H15ClN4O B1662277 SB 200646 hydrochloride CAS No. 143797-62-0

SB 200646 hydrochloride

Cat. No. B1662277
M. Wt: 302.76 g/mol
InChI Key: IGRYPUQJEDJLHC-UHFFFAOYSA-N
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Description

SB 200646 hydrochloride is a selective 5-HT 2C / 2B receptor antagonist . It prevents ethanol-induced, Ca 2+ -dependent miniature inhibitory postsynaptic currents and shows anxiolytic effects in vivo . It is orally active .


Molecular Structure Analysis

The molecular formula of SB 200646 hydrochloride is C15H15ClN4O . The InChI code is 1S/C15H14N4O.ClH/c1-19-8-6-11-9-12 (4-5-14 (11)19)17-15 (20)18-13-3-2-7-16-10-13;/h2-10H,1H3, (H2,17,18,20);1H . The canonical SMILES is CN1C=CC2=C1C=CC (=C2)NC (=O)NC3=CN=CC=C3.Cl .


Physical And Chemical Properties Analysis

The molecular weight of SB 200646 hydrochloride is 302.76 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 302.0934388 g/mol . The topological polar surface area is 59 Ų . The heavy atom count is 21 .

Safety And Hazards

The safety information available indicates that SB 200646 hydrochloride has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRYPUQJEDJLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017649
Record name 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 200646 hydrochloride

CAS RN

143797-62-0
Record name 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methyl-1H-5-indolyl)-N'-(3-pyridinyl)ureαhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
EA Walker, EK Brown, SN Sterious - Psychopharmacology, 2007 - Springer
… , mCPP dihydrochloride, ketanserin tartrate, metergoline phenylmethyl ester, methysergide maleate, mianserin hydrochloride, MK212 hydrochloride, SB 200,646 hydrochloride [N-(1-…
Number of citations: 4 link.springer.com
W Zuo, Y Zhang, G Xie, D Gregor, A Bekker, JH Ye - Neuropharmacology, 2016 - Elsevier
There is growing interest on the role of the lateral habenula (LHb) in depression, because it closely and bilaterally connects with the serotoninergic raphe nuclei. The LHb sends …
Number of citations: 37 www.sciencedirect.com
H Chédotal, D Narayanan, K Povlsen… - Drug Discovery …, 2023 - Elsevier
… In addition, a small-molecule TNFR1 activator, SB 200646 hydrochloride (SBH), was found to bind TNFR1 and increase NF-κB activation in cells by stabilizing an active conformation of …
Number of citations: 1 www.sciencedirect.com
Y Xiao, JA Richter, JH Hurley - Molecular pain, 2008 - journals.sagepub.com
… Stock solutions of nimodipine and SB 200646 hydrochloride (Tocris, Ellisville, MO, USA) were dissolved in DMSO, diluted daily in release buffer and protected from light. Stock solutions …
Number of citations: 117 journals.sagepub.com
W Zuo, L Wu, Q Mei, Q Zuo, Z Zhou, R Fu, W Li… - …, 2019 - Elsevier
Alcoholics often experience hyperalgesia, especially during abstinence, yet the underlying cellular and molecular bases are unclear. Recent evidence suggests that 5-HT type 2 …
Number of citations: 12 www.sciencedirect.com
CH Lo, TM Schaaf, DD Thomas, JN Sachs - The TNF Superfamily …, 2021 - Springer
… Interestingly, we have also found a small molecule activator (SB 200646 hydrochloride) that stimulates TNFR1 signaling by forcing the receptor into an open conformation and …
Number of citations: 13 link.springer.com
CH Lo, EC Huber, JN Sachs - Protein Science, 2020 - Wiley Online Library
… We discovered a small molecule, SB 200646 hydrochloride (SBH), which binds TNFR1, reduces FRET of the biosensor and importantly, increases NF-κB activation by the same fold …
Number of citations: 18 onlinelibrary.wiley.com
Y Combarnous, TMD Nguyen - Journal of Xenobiotics, 2022 - mdpi.com
… A small-size activator of TNFR1 signaling, named SB 200646 hydrochloride (SBH), has been identified and indicates that small hydrophobic molecules should be able to, intentionally …
Number of citations: 1 www.mdpi.com
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
JE La Marca, RW Ely, ST Diepstraten, P Burke… - bioRxiv, 2022 - biorxiv.org
The RAS oncogene and upregulation of the RAS signalling pathway is highly prevalent in human cancer, and therefore, therapeutically targeting the RAS pathway is a common …
Number of citations: 0 www.biorxiv.org

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